12-(2-Furyl)-2-[(4-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL
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Overview
Description
12-(2-Furyl)-2-[(4-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is a complex organic compound that belongs to the class of chromeno-triazolo-pyrimidines This compound is characterized by its unique structure, which includes a furyl group, a methylphenoxy group, and a chromeno-triazolo-pyrimidine core
Preparation Methods
The synthesis of 12-(2-Furyl)-2-[(4-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL involves multiple steps, including the formation of the chromeno-triazolo-pyrimidine core and the subsequent attachment of the furyl and methylphenoxy groups. The synthetic route typically involves the following steps:
Formation of the Chromeno-Triazolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Attachment of the Furyl Group: The furyl group is introduced through a substitution reaction using a suitable furyl halide and a base.
Attachment of the Methylphenoxy Group: The methylphenoxy group is attached via an etherification reaction using a methylphenol derivative and an appropriate catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
12-(2-Furyl)-2-[(4-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and an acid or base.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
12-(2-Furyl)-2-[(4-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 12-(2-Furyl)-2-[(4-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
12-(2-Furyl)-2-[(4-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL can be compared with other similar compounds, such as:
Chromeno-Triazolo-Pyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.
Furyl Derivatives: Compounds containing the furyl group may have similar chemical reactivity and biological activities.
Methylphenoxy Derivatives: These compounds may exhibit similar properties due to the presence of the methylphenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18N4O4 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
9-(furan-2-yl)-13-[(4-methylphenoxy)methyl]-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol |
InChI |
InChI=1S/C24H18N4O4/c1-14-4-7-16(8-5-14)31-12-20-26-23-22-21(18-3-2-10-30-18)17-9-6-15(29)11-19(17)32-24(22)25-13-28(23)27-20/h2-11,13,21,29H,12H2,1H3 |
InChI Key |
SLCKTQJMCNYHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CC=CO6 |
Origin of Product |
United States |
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